![molecular formula C5H11ClFNO B1182359 trans-4-Fluoro-3-methoxypyrrolidine hydrochloride CAS No. 1203566-98-6](/img/structure/B1182359.png)
trans-4-Fluoro-3-methoxypyrrolidine hydrochloride
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Overview
Description
“trans-4-Fluoro-3-methoxypyrrolidine hydrochloride” is a chemical compound with the molecular formula C5H11ClFNO . It has a molecular weight of 155.6 .
Molecular Structure Analysis
The Inchi Code for “trans-4-Fluoro-3-methoxypyrrolidine hydrochloride” is 1S/C5H10FNO.ClH/c1-8-5-3-7-2-4(5)6;/h4-5,7H,2-3H2,1H3;1H .Physical And Chemical Properties Analysis
“trans-4-Fluoro-3-methoxypyrrolidine hydrochloride” is a solid at room temperature .Scientific Research Applications
Drug Discovery and Development
trans-4-Fluoro-3-methoxypyrrolidine hydrochloride: is a versatile compound in drug discovery due to its pyrrolidine ring, which is a common feature in many biologically active compounds. The pyrrolidine ring is valued for its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage . This compound can be used to synthesize novel molecules with potential therapeutic effects, particularly in the development of drugs with target selectivity.
Organic Synthesis
In organic chemistry, trans-4-Fluoro-3-methoxypyrrolidine hydrochloride serves as a building block for complex molecules. Its solid form and stability at room temperature make it suitable for various synthetic applications. It can be involved in reactions that form new carbon-nitrogen bonds, which are essential in constructing alkaloid structures and other nitrogen-containing compounds .
Molecular Biology Research
This compound’s role in molecular biology could be linked to its potential in modifying DNA or RNA sequences or structures, given its reactive nature. It might be used in the design of probes or as a part of a larger molecule that interacts with nucleic acids, although specific applications in this field require further exploration .
Stereochemistry Studies
The stereogenicity of the carbons in the pyrrolidine ring of trans-4-Fluoro-3-methoxypyrrolidine hydrochloride allows researchers to study the effects of stereochemistry on biological activity. Different stereoisomers can be synthesized and tested to understand how spatial orientation affects the binding to enantioselective proteins .
Pharmacokinetics and Drug Metabolism
Researchers can use trans-4-Fluoro-3-methoxypyrrolidine hydrochloride to study drug metabolism and pharmacokinetics. Its fluorine atom can act as a tracer in fluorine-19 NMR studies, helping to track the compound’s distribution and breakdown in biological systems .
Chemical Safety and Toxicology
The safety profile of trans-4-Fluoro-3-methoxypyrrolidine hydrochloride is crucial for handling and usage in laboratory settings. Its hazard statements and precautionary measures provide a framework for understanding its toxicological effects and safe handling procedures .
Analytical Chemistry
The compound’s properties may allow it to be used as a standard or reagent in analytical chemistry techniques, such as chromatography or mass spectrometry, to identify or quantify other substances .
Safety and Hazards
The safety information for “trans-4-Fluoro-3-methoxypyrrolidine hydrochloride” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P233, P261, P264, P270, P271, P280, P301, P301, P302, P304, P305, P312, P313, P330, P332, P337, P338, P340, P351, P352, P362, P403, P405 .
properties
IUPAC Name |
(3R,4R)-3-fluoro-4-methoxypyrrolidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO.ClH/c1-8-5-3-7-2-4(5)6;/h4-5,7H,2-3H2,1H3;1H/t4-,5-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYUPOATRRHOKQ-TYSVMGFPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CNCC1F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CNC[C@H]1F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-Fluoro-3-methoxypyrrolidine hydrochloride | |
CAS RN |
2108511-81-3 |
Source
|
Record name | rac-(3R,4R)-3-fluoro-4-methoxypyrrolidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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